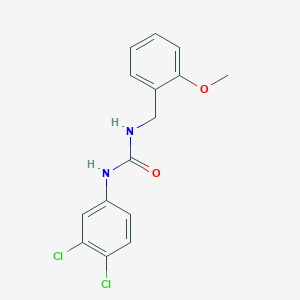![molecular formula C20H25N3O2 B5007039 N-[4-(dimethylamino)phenyl]-N'-(4-phenylbutyl)ethanediamide](/img/structure/B5007039.png)
N-[4-(dimethylamino)phenyl]-N'-(4-phenylbutyl)ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(dimethylamino)phenyl]-N'-(4-phenylbutyl)ethanediamide, also known as URB597, is a synthetic compound that belongs to the family of fatty acid amide hydrolase (FAAH) inhibitors. FAAH is an enzyme that breaks down endocannabinoids, which are natural compounds in the body that regulate various physiological processes. URB597 has gained significant attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
N-[4-(dimethylamino)phenyl]-N'-(4-phenylbutyl)ethanediamide works by inhibiting the activity of FAAH, which leads to an increase in the levels of endocannabinoids in the body. Endocannabinoids bind to cannabinoid receptors in the body and regulate various physiological processes such as pain, mood, and appetite.
Biochemical and Physiological Effects:
This compound has been shown to increase the levels of endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG) in the body. Anandamide is known to have analgesic and anti-inflammatory effects, while 2-AG is involved in the regulation of appetite and mood. This compound has also been shown to have anti-inflammatory effects and can reduce the levels of pro-inflammatory cytokines in the body.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-(dimethylamino)phenyl]-N'-(4-phenylbutyl)ethanediamide has several advantages for use in lab experiments. It is a highly selective inhibitor of FAAH and does not affect the activity of other enzymes. It is also relatively stable and can be stored for long periods of time. However, this compound has some limitations as well. It has poor solubility in water, which can make it difficult to administer in certain experiments. It also has a short half-life, which can limit its effectiveness in some studies.
Zukünftige Richtungen
There are several future directions for research on N-[4-(dimethylamino)phenyl]-N'-(4-phenylbutyl)ethanediamide. One area of interest is its potential use in the treatment of anxiety and depression. Studies have shown that this compound has anxiolytic and antidepressant effects in animal models, and further research is needed to determine its effectiveness in humans. Another area of interest is its potential use in the treatment of neurodegenerative diseases. This compound has been shown to have neuroprotective properties, and further research is needed to determine its potential use in the treatment of diseases such as Alzheimer's and Parkinson's. Finally, there is interest in developing more potent and selective FAAH inhibitors that can be used in clinical settings.
Synthesemethoden
N-[4-(dimethylamino)phenyl]-N'-(4-phenylbutyl)ethanediamide is synthesized through a multistep process that involves the reaction of various chemicals. The first step involves the reaction of 4-(dimethylamino)benzaldehyde with 4-phenylbutyronitrile to form an intermediate compound. The intermediate compound is then subjected to a series of reactions that involve the use of reagents such as sodium borohydride and hydrochloric acid. The final product is obtained through purification using chromatography techniques.
Wissenschaftliche Forschungsanwendungen
N-[4-(dimethylamino)phenyl]-N'-(4-phenylbutyl)ethanediamide has been extensively studied for its potential therapeutic applications. It has been shown to have anxiolytic, antidepressant, and analgesic effects in animal models. It also has neuroprotective properties and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
N'-[4-(dimethylamino)phenyl]-N-(4-phenylbutyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-23(2)18-13-11-17(12-14-18)22-20(25)19(24)21-15-7-6-10-16-8-4-3-5-9-16/h3-5,8-9,11-14H,6-7,10,15H2,1-2H3,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEYUXHKVXNNNCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)C(=O)NCCCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S*,4S*)-1-(phenylsulfonyl)-4-[4-(1-pyrrolidinylcarbonyl)-1-piperidinyl]-3-pyrrolidinol](/img/structure/B5006957.png)

![1,3-benzodioxol-5-yl{1-[3-(trifluoromethyl)benzyl]-3-piperidinyl}methanone](/img/structure/B5006976.png)

![N-{2-[(2-chlorobenzyl)thio]ethyl}acetamide](/img/structure/B5006994.png)
![4-{[2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acryloyl]amino}butanoic acid](/img/structure/B5006995.png)
![3-[5-(2,2-dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)-2-furyl]benzoic acid](/img/structure/B5007015.png)
![5-bromo-N-{2-(2-furyl)-1-[(2-naphthylamino)carbonyl]vinyl}-2-furamide](/img/structure/B5007019.png)
![N-[4-({[4-chloro-3-(trifluoromethyl)phenyl]amino}sulfonyl)phenyl]-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5007026.png)

![2-[(2,4-dimethylphenyl)sulfonyl]-N-(2-fluorophenyl)hydrazinecarboxamide](/img/structure/B5007034.png)
![5-isopropenyl-3-methyl-1-[(4-methylphenyl)sulfonyl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B5007042.png)
![2-[5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5007049.png)
![N~1~-(1-isopropyl-2-methylpropyl)-N~2~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5007060.png)